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Compound of Interest

Compound Name: Brallobarbital

CAS No.: 561-86-4

Cat. No.: B1196821

Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the spectroscopic techniques used to

elucidate and confirm the chemical structure of Brallobarbital. The protocols outlined below

are intended to serve as a guide for the qualitative and quantitative analysis of this compound.

Chemical Information
Brallobarbital is a barbiturate derivative characterized by the presence of both an allyl and a

2-bromoallyl substituent at the 5-position of the barbituric acid ring.[1]
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Property Value

IUPAC Name
5-(2-bromoprop-2-en-1-yl)-5-(prop-2-en-1-

yl)-1,3-diazinane-2,4,6-trione[2]

Molecular Formula C₁₀H₁₁BrN₂O₃[3]

Molecular Weight 287.11 g/mol [3]

CAS Number 561-86-4[2]

Chemical Structure

Mass Spectrometry Analysis
Mass spectrometry is a primary technique for the identification and quantification of

Brallobarbital. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid

Chromatography-Mass Spectrometry (LC-MS) are applicable methods.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent separation and sensitive detection of Brallobarbital, often following

a derivatization step to improve volatility and chromatographic performance.

2.1.1. Predicted Fragmentation Pattern
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The electron ionization (EI) mass spectrum of Brallobarbital is characterized by several key

fragments. The molecular ion peak is often weak or absent due to the lability of the molecule.[4]

[5] The fragmentation pattern is dominated by the loss of the allyl and bromoallyl side chains.

Table 1: Key Mass Fragments of Brallobarbital from GC-MS (EI)

m/z
Proposed Fragment
Identity

Relative Intensity

286/288 [M]⁺ (Molecular Ion) Low

245/247
[M - C₃H₅]⁺ (Loss of allyl

group)
Moderate

207 [M - Br]⁺ High[2]

165
[M - C₃H₄Br]⁺ (Loss of

bromoallyl group)
High[2]

41 [C₃H₅]⁺ (Allyl cation) High[2]

Note: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) will result in

characteristic isotopic patterns for bromine-containing fragments (e.g., M and M+2 peaks).

2.1.2. GC-MS Experimental Protocol

This protocol is a general guideline and may require optimization for specific instrumentation

and sample matrices.

I. Sample Preparation (from Urine)

To 1 mL of urine, add an internal standard (e.g., 5,5-diethylbarbituric acid).

Adjust the pH to 5-6 with an appropriate buffer (e.g., acetate buffer).

Perform liquid-liquid extraction with 5 mL of an organic solvent (e.g., a mixture of chloroform

and isopropanol, 9:1 v/v).

Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
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Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of

nitrogen at 40°C.

Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis. For improved peak

shape and volatility, derivatization (e.g., methylation with trimethylanilinium hydroxide) can be

performed.[1]

II. Instrumentation and Conditions

Gas Chromatograph: Agilent 7890B GC or equivalent.

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

Injector Temperature: 250°C.

Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp to 280°C

at 15°C/min, and hold for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Injection Volume: 1 µL in splitless mode.

Mass Spectrometer: Agilent 5977A MSD or equivalent.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-400.

Source Temperature: 230°C.

Quadrupole Temperature: 150°C.

2.1.3. GC-MS Workflow Diagram
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Caption: Workflow for the GC-MS analysis of Brallobarbital.

Infrared (IR) Spectroscopy Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional

groups present in the Brallobarbital molecule.

Predicted IR Absorption Bands
The IR spectrum of Brallobarbital is expected to show characteristic absorption bands

corresponding to the functional groups of the barbiturate ring and the allyl and bromoallyl side

chains.

Table 2: Predicted IR Absorption Bands for Brallobarbital
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Wavenumber (cm⁻¹) Functional Group Vibrational Mode

3200-3100 N-H Stretching

3100-3000 =C-H Stretching (alkene)

2980-2850 C-H Stretching (alkane)

1750-1680 C=O Stretching (amide, imide)

1650-1630 C=C Stretching (alkene)

1440-1395 C-N Stretching

990-910 =C-H Bending (alkene)

750-650 C-Br Stretching

FTIR Experimental Protocol
This protocol describes the analysis of a solid sample of Brallobarbital using an Attenuated

Total Reflectance (ATR) accessory, which requires minimal sample preparation.[6][7]

I. Sample Preparation

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[7]

Place a small amount of the solid Brallobarbital sample onto the ATR crystal.

Apply consistent pressure to ensure good contact between the sample and the crystal.

II. Instrumentation and Conditions

Spectrometer: PerkinElmer Spectrum Two FT-IR or equivalent.

Accessory: Universal ATR (uATR) accessory.[7]

Spectral Range: 4000-400 cm⁻¹.[7]

Resolution: 4 cm⁻¹.[7]
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Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.[7]

Background: A background spectrum of the clean, empty ATR crystal should be collected

before analyzing the sample.

FTIR Analysis Workflow Diagram

Sample Preparation
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Clean ATR Crystal Load Solid Sample Apply Pressure

Collect Sample SpectrumCollect Background Spectrum Process Spectrum (Baseline Correction, etc.) Identify Characteristic Peaks Compare to Reference Spectra

Click to download full resolution via product page

Caption: Workflow for the FTIR analysis of Brallobarbital.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of

Brallobarbital. While specific NMR data for Brallobarbital is not readily available in the

literature, the expected chemical shifts can be predicted based on the structure and data from

similar barbiturates.

Predicted ¹H NMR Chemical Shifts
Table 3: Predicted ¹H NMR Chemical Shifts for Brallobarbital
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~11.0 Singlet 2H N-H (barbiturate ring)

5.7-5.9 Multiplet 1H -CH=CH₂ (allyl)

5.0-5.2 Multiplet 2H -CH=CH₂ (allyl)

~5.5 Singlet 1H
=CH₂ (bromoallyl, one

proton)

~5.3 Singlet 1H
=CH₂ (bromoallyl,

other proton)

~2.6 Doublet 2H -CH₂- (allyl)

~2.8 Singlet 2H -CH₂- (bromoallyl)

Note: Solvent is typically DMSO-d₆. Chemical shifts are approximate and may vary based on

solvent and concentration.

Predicted ¹³C NMR Chemical Shifts
Table 4: Predicted ¹³C NMR Chemical Shifts for Brallobarbital
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Chemical Shift (δ, ppm) Assignment

~170 C=O (barbiturate ring)

~150 C=O (barbiturate ring)

~132 -CH=CH₂ (allyl)

~125 =C(Br)- (bromoallyl)

~118 -CH=CH₂ (allyl)

~115 =CH₂ (bromoallyl)

~55 C5 of barbiturate ring

~40 -CH₂- (allyl)

~42 -CH₂- (bromoallyl)

NMR Experimental Protocol
I. Sample Preparation

Dissolve 5-10 mg of Brallobarbital in approximately 0.7 mL of a suitable deuterated solvent

(e.g., DMSO-d₆) in an NMR tube.

Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if not already

present in the solvent.

II. Instrumentation and Conditions

Spectrometer: Bruker Avance III 400 MHz or equivalent.

Probe: 5 mm broadband probe.

Temperature: 298 K.

¹H NMR:

Pulse Program: zg30
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Number of Scans: 16

Relaxation Delay: 1.0 s

¹³C NMR:

Pulse Program: zgpg30

Number of Scans: 1024

Relaxation Delay: 2.0 s

NMR Analysis Logical Diagram
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Caption: Logical workflow for NMR analysis of Brallobarbital.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of
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